molecular formula C6H14ClNO B12309217 5-ethylpyrrolidin-3-olhydrochloride,Mixtureofdiastereomers

5-ethylpyrrolidin-3-olhydrochloride,Mixtureofdiastereomers

Cat. No.: B12309217
M. Wt: 151.63 g/mol
InChI Key: MHQRMXBUZPYLLL-UHFFFAOYSA-N
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Description

5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C6H14ClNO This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethylpyrrolidin-3-ol hydrochloride can be achieved through several methods. One common approach involves the cyclization of nitrogen-containing carbonyl compounds. For instance, the cyclization of γ-aminocarbonyl compounds can lead to the formation of pyrrolidine derivatives . The reaction conditions typically involve the elimination of an alcohol molecule followed by intramolecular cyclization.

Industrial Production Methods

Industrial production of 5-ethylpyrrolidin-3-ol hydrochloride may involve similar synthetic routes but on a larger scale. The use of nitrogen-containing acetals and ketals as starting materials has been reported for the synthesis of substituted pyrrolidines . These methods are optimized for higher yields and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-ethylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 5-ethylpyrrolidin-3-ol hydrochloride may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

5-ethylpyrrolidin-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring in its structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-ethylpyrrolidin-3-ol hydrochloride include other pyrrolidine derivatives such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets 5-ethylpyrrolidin-3-ol hydrochloride apart from these similar compounds is its specific stereochemistry and the presence of the ethyl group at the 5-position. This unique structure can confer distinct biological and chemical properties, making it valuable for specific applications .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

5-ethylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-2-5-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H

InChI Key

MHQRMXBUZPYLLL-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CN1)O.Cl

Origin of Product

United States

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